molecular formula C4H7NO2 B556857 1-Aminocyclopropanecarboxylic acid CAS No. 22059-21-8

1-Aminocyclopropanecarboxylic acid

Cat. No.: B556857
CAS No.: 22059-21-8
M. Wt: 101.10 g/mol
InChI Key: PAJPWUMXBYXFCZ-UHFFFAOYSA-N
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Description

1-Aminocyclopropane-1-carboxylic acid is a disubstituted cyclic alpha-amino acid in which a cyclopropane ring is fused to the alpha carbon atom of the amino acid. It is a white solid and naturally occurs in various biological systems .

Mechanism of Action

Target of Action

1-Aminocyclopropanecarboxylic Acid (ACC) is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . ACC also acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor .

Mode of Action

ACC’s interaction with its targets results in a wide range of effects. As a precursor to ethylene, ACC plays a crucial role in the biosynthesis of this plant hormone . Additionally, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, enhancing pollen tube attraction . It also activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .

Biochemical Pathways

ACC is involved in the ethylene biosynthesis pathway. Its biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .

Pharmacokinetics

It is known that acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .

Result of Action

The action of ACC results in a variety of molecular and cellular effects. As a precursor to ethylene, ACC influences a wide range of developmental processes and responses to biotic and abiotic stresses . As an agonist of the NMDA receptor, ACC elicits protection against glutamate-induced neurotoxicity in neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ACC. For example, using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .

Preparation Methods

1-Aminocyclopropane-1-carboxylic acid can be synthesized through several methods. One common method involves the reaction of cyclopropane with ammonia and carbon dioxide under high pressure and temperature conditions. Another method includes the use of cyclopropane carboxylic acid as a precursor, which is then aminated to form 1-aminocyclopropane-1-carboxylic acid .

Chemical Reactions Analysis

1-Aminocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Aminocyclopropane-1-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic acid is unique due to its cyclic structure and dual action on NMDA receptors. Similar compounds include:

Properties

IUPAC Name

1-aminocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJPWUMXBYXFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Record name 1-Aminocyclopropanecarboxylic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/1-Aminocyclopropanecarboxylic_acid
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Source PubChem
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DSSTOX Substance ID

DTXSID9039577
Record name 1-Aminocyclopropane-1-carboxylic acid
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Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Aminocyclopropanecarboxylic acid
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CAS No.

22059-21-8
Record name 1-Aminocyclopropane-1-carboxylic acid
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Record name 1-Aminocyclopropane-1-carboxylic acid
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Record name 1-Aminocyclopropanecarboxylic Acid
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Record name 1-Aminocyclopropane-1-carboxylic acid
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Record name 1-AMINOCYCLOPROPANECARBOXYLIC ACID
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Record name 1-Aminocyclopropanecarboxylic acid
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Melting Point

229 - 231 °C
Record name 1-Aminocyclopropanecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Customer
Q & A

A: 1-Aminocyclopropanecarboxylic acid (ACPC) acts as a high-affinity partial agonist at the strychnine-insensitive glycine recognition site associated with the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. [] This interaction is crucial because the occupation of these glycine sites is required for the proper functioning of NMDA receptor-coupled cation channels. [] As a partial agonist, ACPC can both stimulate and inhibit NMDA receptor activity depending on its concentration and the presence of other ligands like glutamate. [, ] This dual action contributes to its neuroprotective effects by reducing excessive NMDA receptor activation and excitotoxicity. [, , ]

ANone: While the provided research articles don't explicitly detail all spectroscopic data, we can confirm:

  • Spectroscopic Data: For specific spectroscopic data (NMR, IR, etc.), refer to individual publications focused on ACPC synthesis or characterization. [, ]

ANone: The provided research focuses primarily on ACPC's biological activity. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents) is limited within these articles.

A: The provided research primarily focuses on ACPC's role as a ligand for the NMDA receptor. While ACPC is derived from this compound, a precursor in ethylene biosynthesis in plants, [, , ] the provided articles do not elaborate on its direct catalytic properties or applications in chemical reactions.

ANone: While the research highlights ACPC's potential therapeutic benefits, the articles provided do not delve into detailed computational chemistry studies, simulations, QSAR models, or structure-activity relationship analyses.

A: While not extensively explored in these articles, modifications to the ACPC structure, particularly substitutions on the cyclopropane ring, can influence its conformational properties and potentially impact its interaction with the NMDA receptor. [, , , ] Further research is needed to fully elucidate the SAR of ACPC and design analogs with improved potency and selectivity.

ANone: The provided research focuses on the scientific and pharmacological aspects of ACPC. It does not discuss SHE (Safety, Health, and Environment) regulations or compliance information.

A: Research indicates that ACPC exhibits favorable pharmacokinetic properties across multiple species, including mice, rats, monkeys, dogs, and humans. [] Its volume of distribution remains consistent across these species, and its clearance aligns with glomerular filtration rates, except in dogs where tubular reabsorption plays a role. [] Notably, allometric relationships for ACPC clearance and half-life show predictability across these species. []

ANone: ACPC has demonstrated neuroprotective effects both in vitro and in vivo:

  • In vitro: ACPC effectively protects cerebellar granule cells from glutamate-induced neurotoxicity, a key mechanism implicated in neurodegenerative diseases. [, , ] It achieves this by reducing NMDA-stimulated increases in cGMP levels and intracellular calcium concentrations ([Ca+2]i), thus mitigating excitotoxic damage. [, ]
  • In vivo: In gerbil models of forebrain ischemia, ACPC administration significantly improved survival rates and protected hippocampal CA1 neurons from ischemic damage. [] Moreover, in stroke-prone spontaneously hypertensive rats (SHRSP), chronic ACPC treatment normalized blood pressure, reduced stroke mortality, and increased plasma superoxide dismutase (SOD) activity, suggesting antioxidant and vascular protective effects. [] These findings were corroborated by decreased levels of oxidative stress markers like nitrotyrosine and 8-hydroxy-2′-deoxyguanosine (8-OHdG) in the brain. []

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